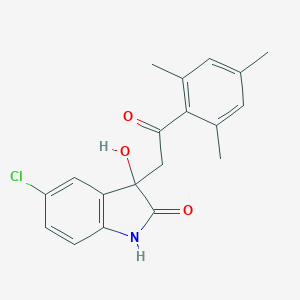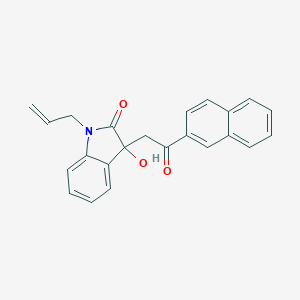![molecular formula C18H17NO3 B214718 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the class of indolocarbazoles. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
Scientific Research Applications
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to inhibit protein kinase C (PKC), which is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. As a result, 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been used as a tool compound to study the role of PKC in various biological processes, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits PKC by binding to the enzyme's catalytic domain. It competes with ATP for binding to the enzyme, thereby preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
The inhibition of PKC by 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to improve insulin sensitivity in diabetic animal models by reducing insulin resistance. In addition, it has been shown to reduce inflammation and oxidative stress in cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards PKC. It has been shown to inhibit all PKC isoforms with similar potency, making it a useful tool compound for studying the role of PKC in various biological processes. However, one of the limitations of using 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is its potential off-target effects. It has been shown to inhibit other kinases, such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK), at higher concentrations, which may confound the interpretation of results.
Future Directions
There are several future directions for the research on 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220. Another direction is the investigation of the role of PKC in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, the use of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 in combination with other drugs for the treatment of cancer and other diseases should be explored.
Synthesis Methods
The synthesis of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions. The starting material is 5-methylindole, which is reacted with 2-(4-methylphenyl)acetyl chloride in the presence of a base to form 5-methyl-2-(4-methylphenyl)indol-3-yl acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 2-oxo-2-phenylacetic acid in the presence of a dehydrating agent to form 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
properties
Product Name |
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-11-3-6-13(7-4-11)16(20)10-18(22)14-9-12(2)5-8-15(14)19-17(18)21/h3-9,22H,10H2,1-2H3,(H,19,21) |
InChI Key |
MZFGKOQKVVVVPF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)

![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)
![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)